N-(4-bromo-3-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-(4-bromo-3-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of bromine, chlorine, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Halogenation: Introduction of bromine and chlorine atoms to the aromatic rings through nitration and halogenation reactions.
Amidation: Formation of the glycinamide backbone by reacting the halogenated aromatic compounds with glycine derivatives under controlled conditions.
Sulfonylation: Introduction of the methylsulfonyl group through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine or chlorine substituents, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Nucleophiles: Sodium methoxide (NaOCH~3~), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dehalogenated derivatives.
Substitution Products: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-N~2~-(2,5-dichlorophenyl)glycinamide: Lacks the methylsulfonyl group.
N-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the dichlorophenyl group.
N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the bromomethylphenyl group.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methylsulfonyl group, makes N-(4-bromo-3-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide unique
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2N2O3S/c1-10-7-12(4-5-13(10)17)20-16(22)9-21(25(2,23)24)15-8-11(18)3-6-14(15)19/h3-8H,9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGXFEQIJRBRIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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